molecular formula C18H28B2O4 B598283 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene CAS No. 196212-27-8

1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

Cat. No.: B598283
CAS No.: 196212-27-8
M. Wt: 330.038
InChI Key: LLQQCDJVSYEQQQ-UHFFFAOYSA-N
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Description

1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: is an organic compound with the molecular formula C18H28B2O4 . It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical processes .

Mechanism of Action

Target of Action

1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, also known as 1,3-PHENYLDIBORONIC ACID, BIS(PINACOL) ESTER, is a chemical compound used primarily as a reagent and catalyst in organic synthesis . The primary targets of this compound are organic molecules that undergo reactions facilitated by the boronic ester.

Mode of Action

The compound acts as a reagent in the formation of carbon-carbon (C-C) bonds in reactions such as the Suzuki–Miyaura reaction . It interacts with its targets by donating its boron atom to facilitate the formation of these bonds .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryl compounds . The downstream effects of these reactions include the formation of complex organic molecules used in various applications, including pharmaceuticals and polymers .

Pharmacokinetics

It’s important to note that the compound is soluble in organic solvents such as chloroform, ether, and dichloromethane .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . These molecules can have various molecular and cellular effects depending on their structure and function.

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature, humidity, and the presence of other reagents. For instance, the compound is stable under normal conditions but may hydrolyze in a humid environment . The reactions it facilitates are typically carried out under controlled laboratory conditions to ensure optimal efficacy and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene can be synthesized through the reaction of 1,3-dibromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction is carried out in an organic solvent, such as toluene or dimethylformamide, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene is unique due to its dual boron centers, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows for more complex and efficient synthetic routes compared to similar compounds .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28B2O4/c1-15(2)16(3,4)22-19(21-15)13-10-9-11-14(12-13)20-23-17(5,6)18(7,8)24-20/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQQCDJVSYEQQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)B3OC(C(O3)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656453
Record name 2,2'-(1,3-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196212-27-8
Record name 2,2'-(1,3-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Phenyldiboronic acid, bis(pinacol)ester
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